![molecular formula C11H11N3O B070111 N-(5-phenyl-1H-imidazol-2-yl)acetamide CAS No. 160041-64-5](/img/structure/B70111.png)
N-(5-phenyl-1H-imidazol-2-yl)acetamide
Overview
Description
N-(5-phenyl-1H-imidazol-2-yl)acetamide , commonly known as PTIO , is a chemical compound that has garnered significant attention in scientific research in recent years. Imidazole, the core heterocyclic moiety in PTIO, possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. It is also referred to as 1,3-diazole . Notably, imidazole contains two nitrogen atoms—one bearing a hydrogen atom, and the other resembling a pyrrole-type nitrogen .
Synthesis Analysis
The synthesis of PTIO involves the regiocontrolled construction of substituted imidazoles. Recent advances (from 2018 to the present) have focused on developing efficient methods for creating these heterocycles. Imidazoles play a crucial role in functional molecules used across various applications .
Molecular Structure Analysis
The molecular formula of PTIO is C~20~H~23~N~5~OS~2~ . Its structure consists of a phenyl group attached to a 1H-imidazole ring, with an acetamide functional group. The thioether sulfur atom further contributes to its overall configuration . The compound’s melting point is approximately 164–166°C .
Physical And Chemical Properties Analysis
- Melting Point : Approximately 164–166°C .
- Infrared Spectra (IR) : Key IR peaks include 3334 cm^-1 (N–H stretching), 1678 cm^-1 (C=O stretching), 1610 cm^-1 (C=C stretching), and 1126 cm^-1 (C–N stretching) .
- Nuclear Magnetic Resonance (NMR) : Relevant proton NMR signals include those for the imidazole methyl groups and the thioether protons .
Scientific Research Applications
Therapeutic Potential
Imidazole, a five-membered heterocyclic moiety, is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Anti-HIV Activity
Compounds were designed by using Glide 5.0 to carry out binding mode analysis of N-substituted imidazoles against reverse transcriptase enzyme of wild type as well as resistant strains of HIV-1 virus .
Antitumor Activity
In a study, compound 5b, which is a derivative of imidazole, was used in a cell flow experiment with HCC1937 cells to exhibit its function on these cells .
Antibacterial Activity
Imidazole derivatives have shown potential as antibacterial agents. For example, pyridin-3-yl (2-(2,3,4,5-tetra substituted phenyl)-1H-imidazol-1-yl) methanone was synthesized and its antimicrobial potential was determined against S. aureus, B. subtilis, and E. coli .
Antifungal Activity
Imidazole derivatives have also been reported to have antifungal properties .
Anti-inflammatory Activity
Imidazole derivatives have been reported to have anti-inflammatory properties .
Antioxidant Activity
Imidazole derivatives have been reported to have antioxidant properties .
Antidiabetic Activity
Imidazole derivatives have been reported to have antidiabetic properties .
properties
IUPAC Name |
N-(5-phenyl-1H-imidazol-2-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-8(15)13-11-12-7-10(14-11)9-5-3-2-4-6-9/h2-7H,1H3,(H2,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHPJRPZJOWONDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(N1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50587977 | |
Record name | N-(5-Phenyl-1H-imidazol-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50587977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-phenyl-1H-imidazol-2-yl)acetamide | |
CAS RN |
160041-64-5 | |
Record name | N-(5-Phenyl-1H-imidazol-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50587977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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